molecular formula C10H20N10O8S B14762048 bis(9H-purin-6-amine) sulfuric acid dihydrate

bis(9H-purin-6-amine) sulfuric acid dihydrate

Cat. No.: B14762048
M. Wt: 440.40 g/mol
InChI Key: PTKZKRLPLXFKFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(9H-purin-6-amine) sulfuric acid dihydrate typically involves the reaction of adenine with sulfuric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired dihydrate form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and sulfuric acid, with stringent control over reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(9H-purin-6-amine) sulfuric acid dihydrate can undergo oxidation reactions, often resulting in the formation of various oxidized purine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biochemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of bis(9H-purin-6-amine) sulfuric acid dihydrate involves its interaction with various molecular targets, including enzymes involved in purine metabolism. The compound can modulate the activity of these enzymes, affecting cellular processes such as DNA and RNA synthesis, energy metabolism, and signal transduction .

Comparison with Similar Compounds

    Adenine: A purine nucleobase that is a component of DNA and RNA.

    Guanine: Another purine nucleobase found in DNA and RNA.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness: Bis(9H-purin-6-amine) sulfuric acid dihydrate is unique due to its specific chemical structure and the presence of sulfuric acid and water molecules in its crystalline form. This gives it distinct chemical and biochemical properties compared to other purine derivatives .

Properties

Molecular Formula

C10H20N10O8S

Molecular Weight

440.40 g/mol

IUPAC Name

7H-purin-6-amine;sulfuric acid;tetrahydrate

InChI

InChI=1S/2C5H5N5.H2O4S.4H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);4*1H2

InChI Key

PTKZKRLPLXFKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.O.O.OS(=O)(=O)O

Origin of Product

United States

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